1-Hydroxy-8-nitroanthracene-9,10-dione
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Overview
Description
1-Hydroxy-8-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a hydroxyl group at the first position and a nitro group at the eighth position on the anthracene-9,10-dione scaffold. This compound is known for its vibrant color and is used in various industrial applications, including dye manufacturing and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-8-nitroanthracene-9,10-dione can be synthesized through the nitration of anthraquinone. The nitration process typically involves the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoanthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the electrophile used
Scientific Research Applications
1-Hydroxy-8-nitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Hydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Redox Cycling: The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting DNA replication and transcription
Comparison with Similar Compounds
1-Hydroxy-8-nitroanthracene-9,10-dione can be compared with other similar compounds in the anthraquinone family:
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar in structure but with the nitro group at the fourth position, leading to different chemical and biological properties.
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Contains two hydroxyl groups and is known for its laxative properties.
1-Nitroanthracene-9,10-dione: Lacks the hydroxyl group, which affects its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure allows it to undergo diverse reactions, making it valuable in synthetic chemistry, biological research, and industrial applications
Properties
Molecular Formula |
C14H7NO5 |
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Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-hydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6,16H |
InChI Key |
CAYCLMJYVQVQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
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